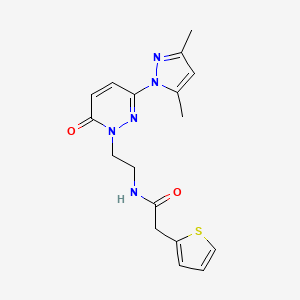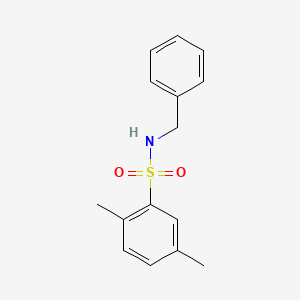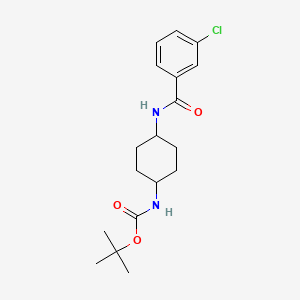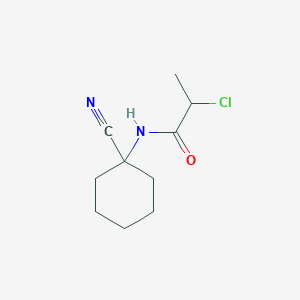
2-chloro-N-(1-cyanocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-cyanocyclohexyl)propanamide is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is used in proteomics research .
Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 100-101°C . The IUPAC name for this compound is this compound .
Aplicaciones Científicas De Investigación
Carbonium Ions Research Studies on stable carbonium ions, such as the 1-methylcyclopentyl cation, explore the structural and reactivity aspects of cyclohexyl-related compounds. These ions are investigated for their stability, formation mechanisms, and isomerization reactions, providing foundational knowledge for understanding and manipulating cycloalkyl-containing compounds in various chemical syntheses and reactions (Olah et al., 1967).
Oxidation Reactions Research on the oxidation of cyclohexane by chromyl chloride demonstrates the transformation of cyclohexane into chlorocyclohexane and cyclohexanone. This study highlights the reactivity of cyclohexane derivatives with metal oxo species, which could be relevant for understanding the reactivity patterns of 2-chloro-N-(1-cyanocyclohexyl)propanamide in oxidative conditions (Cook & Mayer, 1994).
Cyclohexanols as Feedstock Investigations into the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts reveal the potential of cyclohexanol derivatives as feedstock for polymers, spices, and medicines. Such studies could inform the application of this compound in the production of valuable industrial chemicals (Liu et al., 2017).
Cyanation Reactions Research on the cyanation of aryl bromides using dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium as a catalyst underscores the importance of cyanation reactions in synthesizing aromatic nitriles. This could suggest potential catalytic applications for compounds like this compound in creating nitrile-functionalized products (Gerber et al., 2012).
Corrosion Inhibition The study on 2-cyclohexenylcyclohexanone as a corrosion inhibitor for carbon steel in hydrochloric acid solutions highlights the utility of cyclohexyl derivatives in industrial applications, such as materials protection and surfactant action. Similar applications could be considered for this compound, depending on its chemical properties and reactivity (Ostapenko et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . This indicates that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-8(11)9(14)13-10(7-12)5-3-2-4-6-10/h8H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORBIVAWQUKFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

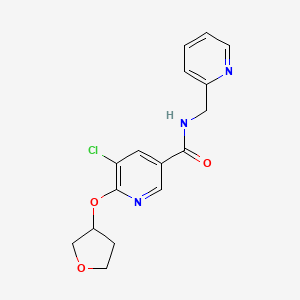
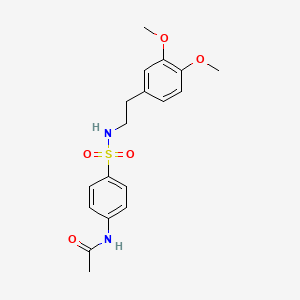
![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)
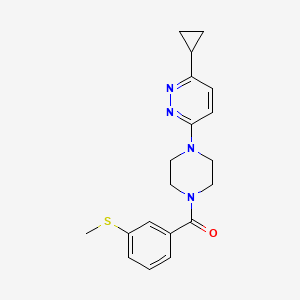
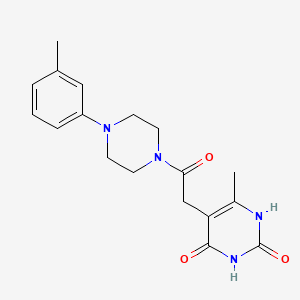
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)
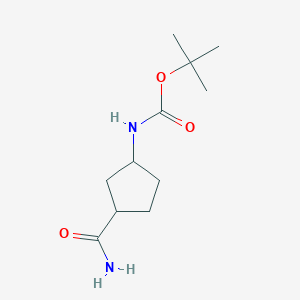
![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)
